Regioisomeric Selectivity in Kinase Inhibition: [3,2‑b] vs. [2,3‑b] Pyrrolopyridine Scaffolds
Pyrrolo[3,2‑b]pyridine scaffolds exhibit a distinct kinase inhibition profile compared to their [2,3‑b] regioisomers. In a head‑to‑head kinase panel, a representative pyrrolo[3,2‑b]pyridine‑derived compound displayed an IC₅₀ of 64 nM against PI3Kα and 41.5 nM against mTOR, whereas analogous [2,3‑b] isomers showed substantially reduced potency (IC₅₀ > 1,000 nM) in the same assay [1]. While Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate itself is a scaffold precursor rather than a final inhibitor, this class‑level difference underscores that the [3,2‑b] regioisomer provides a privileged geometry for hinge‑region binding in ATP‑competitive kinase inhibitors [2]. Substituting a [2,3‑b] or [3,2‑c] regioisomer during library construction would compromise target engagement in kinase‑centric projects.
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Representative pyrrolo[3,2-b]pyridine derivative: IC₅₀ = 64 nM (PI3Kα), 41.5 nM (mTOR) |
| Comparator Or Baseline | Analogous pyrrolo[2,3-b]pyridine isomer: IC₅₀ > 1,000 nM |
| Quantified Difference | >15-fold improvement for [3,2‑b] scaffold vs. [2,3‑b] |
| Conditions | PI3K fluorescence polarization assay and mTOR enzyme assay |
Why This Matters
For researchers building kinase‑targeted libraries, selecting the [3,2‑b] regioisomer scaffold—as embodied by CAS 872355-63-0—increases the probability of obtaining potent hits in primary screening.
- [1] Mendeley. (n.d.). Preparation of 3-substituted 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-b]pyridine compounds as mTOR kinase and PI3 kinase inhibitors. (Data from SciFinder). View Source
- [2] US8158647B2. (2012). Substituted pyrrolopyridines and pyrazolopyridines as kinase modulators. U.S. Patent and Trademark Office. View Source
